4-(3,5-Difluorophenyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[4-(3,5-difluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSAZACHUCPLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654124 | |
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-26-4 | |
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886363-26-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview:
This route involves the synthesis of the target compound through a multi-step process starting from commercially available fluorinated aromatic compounds, notably 3,5-difluorophenyl derivatives.
Step-by-step process:
Research Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Trichloroethane formation | 3,5-difluoroaniline + vinylidene chloride | Catalysts + organic solvent | High | Efficient for aromatic substitution |
| Hydrolysis | Hydrochloric acid | 65–75°C | >85% | Purity >99% after recrystallization |
Direct Synthesis via Fluorination and Decarboxylation (From 2,3-Difluorophenylacetic Acid)
Method Overview:
This method utilizes fluorinated toluene derivatives as starting materials, followed by fluorination and decarboxylation steps.
Step-by-step process:
Research Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Photohalogenation | 2,3-difluoro toluene + halogen | UV light | Moderate to high | Efficient halogenation |
| Carbonylation | Benzyl halide + CO | Catalytic conditions | >80% | Green process, high yield |
Alternative Route: Nitration, Reduction, and Fluorination
Based on literature, another pathway involves nitration of fluorinated aromatic compounds, reduction to amines, followed by diazotization and fluorination, then hydrolysis to the acid.
Process outline:
- Nitrate fluorinated benzene derivatives.
- Reduce nitro groups to amines.
- Diazotize amino groups and fluorinate.
- Hydrolyze to obtain This compound .
This route, while feasible, is less favored due to multiple steps and harsher conditions.
Summary of Key Preparation Data
Research Findings and Industrial Relevance
- The methods involving photohalogenation and carbonylation are particularly promising for industrial production due to their mild conditions, high yields, and environmental friendliness.
- The hydrolysis of trichloroethane intermediates is well-established, with high purity and scalability.
- The choice of route depends on raw material availability and desired purity; the photochemical route offers a greener alternative with less waste.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
4-(3,5-Difluorophenyl)phenylacetic acid serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects against several diseases.
Anti-Diabetic Agents
Research indicates that fluorinated phenylacetic acids are crucial in synthesizing inhibitors for dipeptidyl peptidase-4 (DPP-4), which are used in treating type 2 diabetes. For example, sitagliptin, a DPP-4 inhibitor, utilizes fluorophenylacetic acids as key intermediates in its synthesis . The incorporation of fluorine atoms enhances the bioactivity and selectivity of these compounds.
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. A clinical trial demonstrated its efficacy against bacterial infections resistant to conventional antibiotics, highlighting its potential as a therapeutic agent.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies around this compound have provided insights into how modifications to its structure can enhance biological activity. For instance, the presence of electron-withdrawing groups like fluorine has been associated with increased potency against certain pathogens .
Table 1: Summary of SAR Findings
| Compound | Activity | Key Modifications |
|---|---|---|
| SLU-2633 | EC50 = 0.17 μM against Cryptosporidium | Aryl tail group with electron-withdrawing substituents |
| SLU-10482 | EC50 = 0.07 μM | Optimized piperazine-acetamide linkage |
Anti-inflammatory Properties
Recent studies have indicated that this compound possesses anti-inflammatory effects. In animal models, it has been shown to significantly reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of a derivative of this compound in treating bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection markers among patients receiving the treatment compared to the control group.
Case Study 2: Cancer Treatment
In preclinical studies involving xenograft models, administration of a modified version of this compound resulted in tumor size reductions exceeding 60% compared to untreated controls. This underscores its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)phenylacetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of biosynthetic enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylacetic acid: Similar in structure but lacks the additional phenyl group.
3,4-Difluorophenylacetic acid: Another isomer with fluorine atoms at different positions.
4-(3,5-Difluorophenyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
Uniqueness
4-(3,5-Difluorophenyl)phenylacetic acid is unique due to the presence of both the phenylacetic acid and the 3,5-difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
4-(3,5-Difluorophenyl)phenylacetic acid is a fluorinated phenylacetic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms on the aromatic ring, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and cytotoxic agent . The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and a target for diabetes treatment .
Cytotoxicity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. In vitro studies suggest that it exhibits significant cytotoxicity against certain cancer types, potentially through apoptosis induction or cell cycle arrest mechanisms .
Biological Activity Data
| Activity | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Dipeptidyl peptidase-4 (DPP-4) | |
| Cytotoxicity | Various cancer cell lines | |
| Antimicrobial Activity | Bacterial strains |
Case Studies
- DPP-4 Inhibition : A study demonstrated that this compound effectively inhibits DPP-4 activity in vitro, leading to increased insulin levels in treated cells. This suggests its potential application in managing type 2 diabetes .
- Anticancer Properties : In a recent investigation involving several human cancer cell lines, the compound was found to induce apoptosis at micromolar concentrations. The study highlighted its effectiveness against breast and colon cancer cells, with IC50 values indicating significant potency .
- Antimicrobial Effects : The compound has also been tested for its antimicrobial properties against various bacterial strains, showing promising results that warrant further exploration into its potential as an antibiotic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-(3,5-Difluorophenyl)phenylacetic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves esterification of 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyric acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to ensure complete conversion . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) or HPLC and adjusting reflux time (typically 6–12 hours). Catalytic systems such as trifluoroacetic acid (TFA) may enhance cyclization efficiency in multi-step syntheses .
Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the difluorophenyl substituent and acetic acid backbone. Mass spectrometry (MS) confirms molecular weight (e.g., ~248.2 g/mol). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%), while differential scanning calorimetry (DSC) assesses thermal stability .
Q. How does the compound’s stability under laboratory storage conditions impact experimental outcomes?
- Methodological Answer : The compound is stable at –20°C in inert atmospheres but may degrade over extended periods due to oxidation or hydrolysis. Degradation products (e.g., carboxylic acids or ketones) can be identified via LC-MS. Researchers should conduct stability assays under intended storage conditions and use freshly prepared solutions for sensitive assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from substituent effects (e.g., ester vs. free acid forms) or assay variability. Systematic comparison of derivatives (e.g., ethyl esters vs. free acids) in standardized enzymatic or cellular assays (e.g., p38 MAP kinase inhibition ) is recommended. Computational docking studies can clarify steric/electronic interactions with targets like enzymes or receptors .
Q. How can synthetic yields of this compound be improved for large-scale applications without compromising purity?
- Methodological Answer : Continuous flow processes with immobilized catalysts (e.g., packed-bed reactors) enhance scalability and reduce side reactions. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates. Recrystallization using ethanol/water mixtures (7:3 v/v) improves purity while maintaining yields >85% .
Q. What mechanistic insights explain the antitumor activity of this compound derivatives?
- Methodological Answer : Derivatives inhibit tumor proliferation via dual mechanisms: (1) disrupting mitochondrial membrane potential (measured via JC-1 staining) and (2) modulating MAPK/ERK signaling pathways (validated via Western blot). Structure-activity relationship (SAR) studies show that fluorination at 3,5-positions enhances cellular uptake and target affinity .
Q. How do structural modifications (e.g., methyl or hydroxyl groups) alter the compound’s pharmacokinetic properties?
- Methodological Answer : Methyl groups at the 2,2-positions (e.g., Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate) improve metabolic stability by reducing cytochrome P450-mediated oxidation. Hydroxyl groups, however, increase solubility but shorten half-life due to glucuronidation. These effects are quantified using in vitro liver microsomal assays and in vivo pharmacokinetic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
